Temporin 1Ec
Description
Overview of Amphibian Skin Antimicrobial Peptides (AMPs)
Amphibian skin is a vital organ, not only for respiration and osmoregulation but also as a first line of defense against a myriad of environmental pathogens. mdpi.comresearchgate.net The granular glands embedded within their skin synthesize and secrete a potent cocktail of bioactive substances, including a vast array of antimicrobial peptides (AMPs). bohrium.comresearchgate.net These peptides are crucial components of the amphibian's innate immune system, providing a rapid and broad-spectrum defense against bacteria, fungi, and other microorganisms. bohrium.commdpi.com When an amphibian is stressed or injured, these peptides are released in high concentrations onto the skin's surface, forming a chemical shield that prevents infection. mdpi.combohrium.com The effectiveness of these AMPs in preventing infections is a key factor in the survival of many amphibian species. mdpi.com
The diversity of antimicrobial peptides found in frog skin is vast, with over 40 major peptide families identified based on sequence similarities. imrpress.com These peptides are generally cationic, containing a net positive charge, and are composed of at least 50% hydrophobic amino acids. imrpress.comnih.gov This composition allows them to interact with and disrupt the microbial cell membrane, a key mechanism of their antimicrobial action. bohrium.comresearchgate.net Frog skin peptides can be grouped into families based on their amino acid sequence similarities, with some of the most well-known families including the bombinins, brevinins, and temporins. nih.gove-fas.orgmdpi.com The sheer number and variety of these peptides, even within a single species, highlight the evolutionary pressure on amphibians to maintain a robust defense system. imrpress.com
Historical Context of Temporin Discovery and Characterization
The temporin family of peptides was first identified in 1996 from the skin of the European red frog, Rana temporaria. mdpi.com This discovery opened a new chapter in the study of amphibian AMPs. Since then, numerous temporins have been isolated from various frog species across Europe, Asia, and North America. researchgate.netconicet.gov.ar These peptides are characterized by their relatively short length, typically 8 to 17 amino acids, and a C-terminal amidation. mdpi.comnih.gov While most temporins possess a net positive charge, a notable feature of this family is its structural and functional diversity. conicet.gov.ar Research has shown that even small changes in the amino acid sequence can significantly alter the antimicrobial spectrum and potency of these peptides. nih.gov
Specific Focus on Temporin 1Ec within the Temporin Family
This compound was first isolated and characterized from the skin of the Rana esculenta complex, a group of European water frogs. nih.gov It is a 13-amino acid peptide with the sequence FLPVIAGLLSKLF-NH2. researchgate.netconicet.gov.ar This peptide is a member of the temporin family and exhibits antimicrobial activity. nih.govnovoprolabs.com What makes this compound and its analogues particularly interesting to researchers is the potential for broad-spectrum activity. For instance, a closely related peptide, Temporin-1Ee, which differs by only a single amino acid, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov This highlights the subtle structural nuances that can dramatically influence the biological function of these peptides, making this compound a valuable subject for structure-activity relationship studies.
Research Findings on Temporin Peptides
The temporin family has been the subject of extensive research, revealing a range of biological activities.
Antimicrobial Activity: Temporins are primarily known for their potent activity against Gram-positive bacteria. mdpi.comresearchgate.net However, some members of the family, and their synthetic analogues, have shown efficacy against Gram-negative bacteria, fungi, and even parasites. conicet.gov.arird.fr For example, Temporin-SHe has demonstrated activity against various Leishmania species. ird.fr
Mechanism of Action: The primary mode of action for temporins involves the disruption of the microbial cell membrane. researchgate.netresearchgate.net Their amphipathic α-helical structure allows them to insert into and permeabilize the lipid bilayer of target cells. researchgate.net
Structural Modifications: Researchers have actively explored how modifications to the primary structure of temporins affect their biological activity. mdpi.comresearchgate.netsciety.org Studies have shown that altering the charge, hydrophobicity, and amphipathicity can enhance antimicrobial potency and broaden the spectrum of activity. researchgate.netsciety.org For example, the creation of dendrimeric analogs of temporin-SHa has been shown to improve antibacterial and anticancer activities. mdpi.com Similarly, conjugation with other molecules, such as the antibiotic levofloxacin, has been investigated to enhance efficacy. preprints.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPVIAGLLSKLF |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Temporin 1ec
Identification from Amphibian Species
Temporin 1Ec was first identified in the skin secretions of the European edible frog, Pelophylax lessonae/ridibundus, a species complex that was formerly classified as Rana esculenta. mdpi.comresearchgate.net This peptide is characterized by its primary amino acid sequence: FLPVIAGLLSKLF-NH₂. mdpi.comresearchgate.net Research has shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus, but it is not effective against Gram-negative bacteria like Escherichia coli. mdpi.comresearchgate.net Another peptide, designated as peptide B9, which shares 84.6% sequence identity with Temporin-1Ec, was also isolated from the same frog species. mdpi.comresearchgate.net
This compound has also been reported to be isolated from the skin secretions of the Chinese brown frog, Rana chensinensis. nih.govresearchgate.net This species is a source of various temporin peptides, including Temporin-1CEc and Temporin-1CEh, which have been subjects of research for their antimicrobial properties. nih.govresearchgate.netmdpi.comnih.gov The identification of this compound in different frog species highlights the conserved nature of these defense molecules across various amphibian lineages.
Precursor Processing and Post-Translational Modifications
The biosynthesis of this compound involves a multi-step process that begins with the translation of its precursor protein, preprotemporin, followed by a series of enzymatic modifications to yield the mature, active peptide.
A key feature of this compound, and temporins in general, is the amidation of the C-terminal amino acid. researchgate.netconicet.gov.ar This post-translational modification is crucial for the biological activity and stability of the peptide. lifetein.com The amidation process is initiated by the presence of a glycine (B1666218) residue at the penultimate position of the propeptide sequence. researchgate.netnih.gov This glycine serves as a substrate for the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). researchgate.net The PAM enzyme catalyzes the oxidative cleavage of the C-terminal glycine, resulting in the formation of a C-terminal amide group on the preceding amino acid, which in the case of this compound is leucine. researchgate.netnih.gov This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with bacterial membranes. lifetein.com
The mature this compound peptide is excised from a larger precursor protein known as preprotemporin. researchgate.netnih.gov This precursor has a tripartite structure, consisting of a signal peptide, an acidic propiece, and the C-terminal antimicrobial peptide sequence. mdpi.com The signal peptide directs the precursor to the secretory pathway and is subsequently cleaved. The generation of the mature temporin peptide occurs through cleavage at a specific prohormone processing site, which is typically a Lys-Arg sequence, by convertase enzymes. researchgate.netnih.gov The conformation of the pro-hormone precursor protein is essential for the specificity of the processing enzymes. nih.gov
Genetic Encoding and Regulation of this compound Expression
The expression of genes encoding temporins, including this compound, is a regulated process. ebi.ac.uk Studies on the Japanese mountain brown frog, Rana ornativentris, have provided insights into the developmental and hormonal regulation of preprotemporin gene expression. Research has shown that the levels of preprotemporin mRNA are low or undetectable in the skin of tadpoles before metamorphosis but increase significantly during the metamorphic climax. researchgate.netnih.gov This suggests a strong correlation with the concentration of thyroid hormones. researchgate.netnih.gov
Further experiments have demonstrated that the administration of triiodothyronine (T₃), a thyroid hormone, can lead to an increase in the levels of preprotemporin mRNA in the skin of adult frogs. nih.gov This indicates that thyroid hormones may directly induce the expression of genes that encode preprotemporins, ensuring that the skin is protected from pathogens during critical life stages like metamorphosis and molting. researchgate.net While the nucleotide sequences of the regions encoding the mature antimicrobial peptides are hypervariable, the signal peptide and acidic propeptide regions of the preprotemporin genes are highly conserved across different frog species. springernature.com
Gene Cloning and Sequence Analysis
This compound is an antimicrobial peptide originally purified and characterized from the skin secretions of the European edible frog, Pelophylax kl. esculentus (a hybrid of Pelophylax lessonae and Pelophylax ridibundus), which was formerly classified as Rana esculenta. nih.govfrontiersin.orgresearchgate.net The identification of the peptide and its biosynthetic precursor is achieved through molecular cloning techniques applied to the frog's skin.
The standard methodology involves the construction of a cDNA library from messenger RNA (mRNA) extracted from the frog's skin. bcreptilesandamphibians.ca A technique known as 'shotgun' cloning is frequently employed, which allows for the rapid cloning and sequencing of numerous cDNAs from the library. bcreptilesandamphibians.ca From the cloned cDNA sequences, the full amino acid sequence of the precursor protein can be deduced. This precursor contains the mature this compound peptide. nih.gov
Analysis of related temporin precursor sequences reveals a conserved structural organization. nih.govplos.orgoup.com The precursor protein typically begins with a highly conserved N-terminal signal peptide region of approximately 22 amino acids. nih.gov This is followed by an acidic "spacer" peptide region, which ends with a characteristic Lys-Arg (-KR-) sequence. nih.govoup.com This dibasic site is a recognition motif for propeptide convertase enzymes, which cleave the precursor to release the mature peptide. nih.gov The sequence of the mature this compound peptide follows this cleavage site. The precursor terminates with a C-terminal glycine residue, which serves as the donor for the amidation of the mature peptide's C-terminus, a common post-translational modification in antimicrobial peptides. nih.gov
The primary structure of mature this compound consists of 13 amino acids, with a C-terminal amidation. core.ac.uk Its sequence has been identified as FLPVIAGLLSKLF-NH₂. plos.orgcore.ac.uk
Table 1: Amino Acid Sequence and Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | FLPVIAGLLSKLF-NH₂ | plos.orgcore.ac.uk |
| Organism | Pelophylax kl. esculentus (Rana esculenta) | nih.govcore.ac.uk |
| Number of Residues | 13 | core.ac.uk |
| Net Charge (pH 7) | +1 | core.ac.uk |
| C-Terminus | α-amidated | researchgate.netcore.ac.uk |
Transcriptional Regulation Mechanisms
The expression of genes encoding temporins, including this compound, is not constitutive but is regulated by a variety of internal and external signals. This regulation allows the frog to modulate its chemical defenses in response to developmental changes and environmental challenges.
Thyroid hormones are a key hormonal factor influencing the expression of temporin genes. nih.govresearchgate.net Studies on the Japanese mountain brown frog, Rana ornativentris, have shown a direct correlation between the levels of preprotemporin mRNA in the skin and developmental stage. nih.govresearchgate.net Specifically, preprotemporin mRNA levels are undetectable before the onset of metamorphosis but increase significantly during the metamorphic climax. nih.govresearchgate.net
This developmental upregulation of temporin gene expression is linked to thyroid hormone concentrations. nih.gov Research has demonstrated that direct administration of triiodothyronine (T₃), an active thyroid hormone, to adult frogs can lead to a measurable increase in the levels of preprotemporin mRNA in the skin. nih.gov This suggests that thyroid hormones can induce the expression of temporin genes, ensuring that the frog is equipped with these chemical defenses as it transitions from an aquatic to a terrestrial environment, where it will encounter a different set of pathogens. researchgate.net
The synthesis and secretion of temporins are also influenced by various environmental stimuli, which signal potential threats to the frog.
Pathogen and Microbial Exposure: The primary function of temporins is defense against microorganisms. Exposure to bacteria and their components can trigger the upregulation of antimicrobial peptide gene expression. In Rana chensinensis, stimulation with Escherichia coli, Staphylococcus aureus, or the bacterial cell wall component lipopolysaccharide (LPS) resulted in a dramatic increase in the expression of genes for other antimicrobial peptides. researchgate.net This response is believed to be mediated by transcription factors such as NF-κB and RelA, which are key regulators of innate immune responses. researchgate.net Similarly, infection with the pathogenic fungus Batrachochytrium dendrobatidis has been shown to induce the expression of genes associated with antimicrobial peptide production in frog spleen and skin. plos.orgnih.gov
Stress and Predator Cues: The release of skin peptides is tightly coupled with the frog's physiological stress response. biologists.com The stress hormone norepinephrine (B1679862) (noradrenaline) is widely used in laboratory settings to stimulate the skin glands to release their peptide contents for analysis. nih.govcore.ac.ukresearchgate.netresearchgate.net This indicates a direct link between the sympathetic nervous system and the secretion of defensive peptides. Furthermore, studies have shown that chronic exposure to predator cues during the larval stage can alter the production and release of antimicrobial peptides after metamorphosis, suggesting that the perception of environmental threats can modulate the innate immune system. biologists.com
Temperature: Temperature is a critical environmental variable that can modify the host's immune response. In studies with Silurana (Xenopus) tropicalis, the induction of antimicrobial peptide gene expression in response to a fungal pathogen was found to be temperature-dependent. plos.org An effective response, correlated with pathogen clearance, was mounted at the host's optimal temperature, but this response was lost at colder temperatures. plos.org This highlights that environmental conditions can significantly impact the ability of the frog to express its chemical defenses.
Table 2: Summary of Factors Influencing Temporin Gene Expression
| Factor | Type | Effect | Mechanism/Mediator | Source |
|---|---|---|---|---|
| Thyroid Hormone (T₃) | Hormonal | Upregulation | Induction of preprotemporin gene expression, synchronized with metamorphosis. | nih.govresearchgate.net |
| Pathogen Exposure (Bacteria, Fungi) | Environmental | Upregulation | Activation of innate immune pathways, potentially via transcription factors like NF-κB. | plos.orgresearchgate.net |
| Stress (Norepinephrine, Predator Cues) | Environmental | Secretion/Release | Activation of the sympathetic nervous system, leading to granular gland contraction. | researchgate.netbiologists.comresearchgate.net |
| Temperature | Environmental | Modulation | Host response is optimal at certain temperatures; expression can be reduced in non-optimal conditions. | plos.org |
Molecular Structure and Conformational Dynamics
Primary Structure and Amino Acid Composition of Temporin 1Ec
Table 1: Amino Acid Sequence of this compound and Related Peptides
| Peptide | Sequence |
|---|---|
| This compound | FVDLKKIANILNSIF-NH2 |
| Temporin 1CEa | FVDLKKIANIINSIF-NH2 nih.gov |
| Temporin 1CEh | FVDLKKIANILNSIF-NH2 nih.gov |
| Temporin-SHa | FLPILASLLSKL-NH2 |
| Temporin-SHb | FLPIVTNLLSGLL-NH2 researchgate.net |
| Temporin-SHc | FLSHIAGFLSNLF-NH2 researchgate.net |
| Temporin-SHd | FFPLIAGLLANFL-PKI-NH2 |
| Temporin-SHe | FFPLIAGLLANFL-PK-NH2 |
| Temporin-SHf | FFHHIFRG-NH2 |
Secondary Structure Elucidation in Diverse Environments
The three-dimensional conformation of this compound is highly dependent on its surrounding environment. This adaptability is key to its function, particularly its interaction with microbial membranes.
Alpha-Helical Propensity in Membrane-Mimicking Media (e.g., TFE, SDS)
In aqueous solutions, temporins like this compound typically exist in a disordered or random coil state. nih.govnih.govresearchgate.net However, in environments that mimic the hydrophobic core of a cell membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govmdpi.commdpi.com Circular dichroism (CD) spectroscopy studies have shown that in 50% TFE and 1% SDS, this compound and its close relatives adopt a distinct alpha-helical structure. nih.gov This is characterized by two negative peaks at approximately 208 nm and 222 nm in their CD spectra. nih.gov The propensity to form an alpha-helix in these membrane-mimicking environments is a common feature of the temporin family and is believed to be the active conformation required for their antimicrobial activity. mdpi.commdpi.com
Conformational Changes Upon Membrane Interaction
The transition to an alpha-helical structure is not just a phenomenon observed in artificial media but is a critical step during the peptide's interaction with bacterial membranes. mdpi.commdpi.com When this compound encounters a microbial membrane, the change from an aqueous to a more hydrophobic environment induces the stabilization of an amphipathic alpha-helix. mdpi.com This structure positions hydrophobic residues to interact with the lipid core of the membrane, while the hydrophilic and charged residues can interact with the phospholipid head groups or the aqueous surroundings. nih.gov For instance, a related peptide, Temporin-1CEh, demonstrates a higher helical content when interacting with liposomes mimicking the membranes of S. aureus compared to those mimicking E. coli. nih.gov This suggests that the specific lipid composition of the target membrane can influence the degree of helicity adopted by the peptide. nih.gov
Structural Homology and Divergence within the Temporin Family
The temporin family is extensive, with over 150 identified members. nih.gov While they share common structural motifs, there is also significant sequence diversity, which contributes to their varied biological activities.
Comparative Analysis with Temporin 1CEa, 1CEh, and Temporin-SH Peptides
The Temporin-SH subfamily, isolated from the Sahara frog (Pelophylax saharicus), provides a broader context for comparison. nih.govresearchgate.net These peptides can be grouped by length, with some having 13 residues (SHa, SHb, SHc), others 16-17 residues (SHd, SHe), and one being exceptionally short with only 8 residues (SHf). nih.govresearchgate.net While they all adopt alpha-helical structures in membrane-like environments, the specific arrangement of hydrophobic and hydrophilic residues can differ. nih.govresearchgate.net For example, Temporins SHa, SHb, and SHc exhibit a well-defined amphipathic helical structure, which is crucial for their "carpet-like" mechanism of membrane disruption. nih.gov In contrast, the polar face of the Temporin-SHd helix is less segregated. nih.gov
Identification of Conserved and Variable Residues
Across the broader temporin family, certain amino acid positions show a high degree of conservation, suggesting their importance for the fundamental structure and function of these peptides. researchgate.net Hydrophobic residues, particularly Leucine, are abundant and often found in conserved positions. researchgate.netconicet.gov.ar The N-terminal region is often hydrophobic, which is a key determinant of antimicrobial activity. researchgate.net
Conversely, other positions exhibit significant variability. The number and position of basic residues like Lysine can vary, leading to differences in net positive charge, which ranges from 0 to +3 in most temporins. researchgate.netnih.gov This variation in charge is correlated with antimicrobial potency. researchgate.net The specific sequence of amino acids, even with subtle changes, can fine-tune the peptide's spectrum of activity against different microbial species. nih.govnih.gov For example, while many temporins are primarily active against Gram-positive bacteria, some have been found to be effective against Gram-negative bacteria, fungi, and even parasites. nih.govnih.gov
Mechanisms of Biological Activity at the Molecular and Cellular Level
Membrane-Targeting Mechanisms of Action
The primary mode of action for Temporin 1Ec and other temporins involves the targeting and disruption of the microbial cell membrane. imrpress.com This process is initiated by the peptide's physical and chemical properties, which facilitate its interaction with the unique components of microbial membranes.
Interaction with Microbial Cell Membranes
The interaction of this compound with microbial cell membranes is a multi-step process that begins with electrostatic attraction and is followed by insertion into the lipid bilayer, ultimately causing a loss of membrane integrity.
This compound, like many other antimicrobial peptides, possesses a net positive charge. conicet.gov.ar This cationic nature is crucial for its initial interaction with microbial membranes, which are rich in negatively charged components such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govfrontiersin.org The electrostatic attraction between the positively charged peptide and the anionic components of the microbial membrane facilitates the accumulation of the peptide on the cell surface. mdpi.comnih.gov This initial binding is a prerequisite for the subsequent steps of its antimicrobial action. semanticscholar.org
Following electrostatic adhesion, the hydrophobic residues of this compound play a critical role. Temporins are typically unstructured in aqueous environments but adopt an α-helical conformation upon interacting with a membrane-mimicking environment. mdpi.comnih.gov This conformational change is induced as the peptide transitions from the aqueous surroundings to the more hydrophobic lipid environment of the cell membrane. nih.gov The amphipathic nature of the α-helix, with its distinct hydrophobic and hydrophilic faces, facilitates the insertion of the peptide into the lipid bilayer. plos.orgfmach.it The hydrophobic face of the helix interacts with the acyl chains of the membrane lipids, while the hydrophilic face may remain exposed to the aqueous environment or interact with the lipid headgroups. mdpi.com This insertion process is crucial for the subsequent disruption of the membrane.
The insertion of this compound and other temporins into the microbial membrane leads to a rapid loss of membrane potential, a process known as depolarization. plos.orgunimi.it This dissipation of the membrane potential is a key indicator of membrane damage. biorxiv.org Following depolarization, the membrane becomes permeable, allowing the leakage of intracellular contents, such as ions and small molecules, and ultimately leading to cell death. nih.govunimi.it Studies on temporin analogues have demonstrated that they can induce rapid membrane permeabilization, which is a critical step in their bactericidal mechanism. researchgate.net
The "carpet-like" model is one of the proposed mechanisms for how temporins disrupt microbial membranes. nih.gov In this model, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers a significant area. mdpi.com Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane without the formation of discrete pores. plos.org This mechanism involves the destabilization of the lipid bilayer, causing widespread damage and leakage of cellular contents. nih.gov
Effects on Biofilm Formation and Disruption
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection against antimicrobial agents. Some temporins and their analogues have demonstrated the ability to both inhibit the formation of biofilms and disrupt pre-existing ones. mdpi.comnih.gov For instance, certain temporin derivatives have been shown to effectively inhibit biofilm formation by Streptococcus mutans, a key pathogen in dental caries, by interfering with bacterial adhesion and reducing the production of exopolysaccharides. frontiersin.orgnih.gov Furthermore, some temporins can reduce the viability of cells within mature biofilms, highlighting their potential to combat these resilient microbial communities. mdpi.com Studies on analogues of Temporin-1CEh have shown that they can inhibit the production of biofilms by both S. aureus and E. coli. researchgate.net
Immunomodulatory Mechanisms (Non-Antimicrobial)
Beyond direct killing of microbes, many antimicrobial peptides can modulate the host's immune response. This often involves interaction with bacterial components like lipopolysaccharides (LPS) and subsequent influence on immune cell signaling pathways.
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. nih.gov While the temporin family of peptides is known generally to interact with LPS, specific studies detailing the interaction between this compound and LPS or its subsequent effect on inflammatory mediators are not available. conicet.gov.arplos.org Research on the closely related peptide, Temporin-1CEa, isolated from the same frog species, shows that it binds effectively to LPS and reduces the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6. mdpi.comnih.gov However, these specific anti-inflammatory findings have not been reported for this compound itself.
The interaction with LPS typically triggers signaling cascades within immune cells, leading to the production of inflammatory molecules. Key pathways involved include those dependent on MyD88 and NF-κB.
The Myeloid differentiation primary response 88 (MyD88) protein is a critical adapter for signal transduction from most Toll-like receptors (TLRs), including TLR4 which recognizes LPS. nih.gov Activation of this pathway is a key step in launching an inflammatory response. nih.gov There is no scientific literature available that describes the regulation or modulation of the MyD88-dependent signaling pathway by this compound. Studies on the analog Temporin-1CEa have shown that it can downregulate this pathway, but these results are not directly applicable to this compound. nih.govmdpi.com
Nuclear Factor-κB (NF-κB) is a family of transcription factors that plays a central role in regulating immune and inflammatory responses. wikipedia.orgnih.gov Upon activation via pathways like the MyD88-dependent cascade, NF-κB translocates to the nucleus to induce the expression of numerous pro-inflammatory genes, including cytokines and chemokines. wikipedia.org There is no available research detailing any interaction between this compound and the NF-κB pathway. The demonstrated ability of Temporin-1CEa to inhibit NF-κB protein expression has not been investigated for this compound. nih.gov
Modulation of Intracellular Signaling Pathways in Immune Cells
Mitogen-Activated Protein Kinase (MAPK) Pathway Influence
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.govfrontiersin.org This pathway is a key player in the cellular response to external stimuli, translating signals from the cell surface to the nucleus to elicit specific gene expression changes. nih.gov The core of the MAPK pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). nih.gov In mammals, the most well-characterized MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.org Emerging research indicates that the antimicrobial peptide this compound and its analogs can significantly influence the MAPK signaling cascade, primarily through inhibitory actions and by modulating upstream signaling events involving intracellular calcium and reactive oxygen species (ROS).
Temporin-1CEa, an analog of this compound isolated from the skin secretions of the Chinese brown frog (Rana chensinensis), has been shown to directly suppress the activation of key components of the MAPK pathway. nih.gov In studies involving macrophage-derived foam cells, Temporin-1CEa and its analogs have demonstrated a capacity to decrease the production of pro-inflammatory cytokines by inhibiting the protein expression of members of the MAPK pathway. nih.gov This inhibitory effect is achieved by reducing the phosphorylation of JNK, ERK, and p38 proteins, which is a critical step in their activation. nih.govresearchgate.net
The influence of this compound on the MAPK pathway is not solely direct. The peptide is known to induce rapid and significant changes in the intracellular environment, which in turn can modulate MAPK signaling. One of the primary mechanisms is the induction of membrane disruption, leading to an influx of extracellular calcium ions and the generation of reactive oxygen species (ROS). plos.org Both elevated intracellular calcium and increased ROS levels are known to be potent modulators of the MAPK cascades. biorxiv.orgnih.gov Calcium signaling can regulate the MAPK pathway through various routes, including the activation of protein kinase C (PKC) and Ras, which are upstream activators of the ERK pathway. researchgate.net Similarly, ROS can activate all three major MAPK pathways (ERK, JNK, and p38) by oxidatively modifying signaling proteins or by inactivating the phosphatases that normally deactivate MAPKs. nih.gov
Detailed Research Findings
Research has provided specific insights into the inhibitory effects of Temporin-1CEa on the MAPK pathway, particularly in the context of inflammation. In a study on ox-LDL-induced THP-1 macrophage-derived foam cells, Temporin-1CEa and its analogs were found to decrease the protein expression of phosphorylated JNK (p-JNK), phosphorylated ERK (p-ERK), and phosphorylated p38 (p-p38) in a dose-dependent manner. nih.gov This suggests a direct dampening of the inflammatory response mediated by these kinases.
Another study highlighted that in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, Temporin-1CEa and its analogs curbed the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov This effect was attributed to the inhibition of the MyD88-dependent signaling pathway, which subsequently suppresses the activation of both NF-κB and the MAPK pathway. nih.gov The ability of Temporin-1CEa to bind to LPS further contributes to its anti-inflammatory action by neutralizing a key trigger of the MAPK cascade. nih.gov
The table below summarizes the inhibitory effects of a Temporin-1CEa analog, LK2(6)A(L), on the phosphorylation of MAPK pathway components in ox-LDL-induced THP-1 cells.
| Compound | Concentration | p-JNK Reduction | p-ERK Reduction | p-p38 Reduction |
| LK2(6)A(L) | 6.25 µM | 71.0% | 69.5% | 74.6% |
The following table outlines the key research findings on the influence of Temporin-1CEa on different components of the MAPK pathway.
| MAPK Component | Effect of Temporin-1CEa | Cellular Context | Research Focus |
| p-JNK | Inhibition of phosphorylation | Macrophage-derived foam cells | Anti-inflammatory effects |
| p-ERK | Inhibition of phosphorylation | Macrophage-derived foam cells | Anti-inflammatory effects |
| p-p38 | Inhibition of phosphorylation | Macrophage-derived foam cells | Anti-inflammatory effects |
| Upstream Signaling | Evokes intracellular Ca2+ and ROS elevation | Breast cancer cells | Cytotoxic mechanisms |
Structure Activity Relationship Sar Studies and Analogue Design
Impact of Amino Acid Substitutions on Biological Function
Cationicity, the net positive charge of the peptide, is a critical factor in the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes. For temporin analogues in general, increasing the peptide's positive charge has been shown to enhance specificity for cancer cells, which also have anionic membrane surfaces mdpi.com.
In the design of Temporin 1Ec analogues, cationicity is a key variable that is modulated, often by introducing lysine (Lys) residues. However, studies on a series of this compound analogues revealed that simply increasing the positive charge does not unilaterally guarantee higher antibacterial potency. While analogues with increased cationicity were designed, it was found that hydrophobicity played a more significant role in the antibacterial action for this specific peptide series x-mol.comnih.gov. This indicates that an optimal balance between positive charge and other physicochemical parameters is necessary for effective membrane interaction and disruption mdpi.comx-mol.comnih.gov. For instance, in the closely related Temporin-1CEb, increasing the net charge from +6 to +7 did not further enhance antimicrobial potency, suggesting a saturation point for the benefits of increased cationicity researchgate.net. The primary role of the positive charge is to mediate the initial binding to the microbial membrane, after which other properties govern the peptide's disruptive activity.
Hydrophobicity and amphipathicity are paramount to the function of this compound and its analogues. Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt an α-helical structure that interacts favorably with the lipid bilayer of cell membranes nih.gov. This compound and its analogues are typically unstructured in aqueous solutions but fold into α-helices in membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS) solutions mdpi.comx-mol.comnih.gov.
SAR studies have demonstrated that a delicate balance between hydrophobicity and cationicity is essential for potent biological activity mdpi.comx-mol.comnih.gov.
Increasing Hydrophobicity : For this compound analogues, increasing hydrophobicity, often by substituting or adding leucine (Leu) residues, generally leads to stronger antibacterial activity. The analogues 2K2L and 2K4L, for example, showed significantly improved broad-spectrum antibacterial activity compared to parent peptides where only cationicity was increased mdpi.comx-mol.comnih.gov. This suggests that after the initial electrostatic attraction, the ability of the peptide to insert into and disrupt the hydrophobic core of the bacterial membrane is the key determinant of its killing efficacy x-mol.comnih.gov.
Excessive Hydrophobicity : There is a limit to the beneficial effects of increasing hydrophobicity. An excessive increase can lead to a decrease in antibacterial activity and a significant rise in hemolytic activity (toxicity towards red blood cells) x-mol.comnih.gov. This is because highly hydrophobic peptides interact indiscriminately with both bacterial and mammalian cell membranes, the latter being more neutral in charge nih.gov. Therefore, moderate hydrophobicity is required to maintain selectivity and reduce unwanted cytotoxicity mdpi.com.
The interplay of these properties is highlighted in the design of various analogues.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | MIC (μM) vs. S. epidermidis (MRSE1208) | HC₅₀ (μM) |
| Temporin-1CEc | IIPLPLFLFLLKKI-NH₂ | +3 | 0.704 | >128 | >128 |
| 2K | IIPLPLFLFKKKKI-NH₂ | +5 | 0.573 | >128 | >128 |
| 4K | IIPLPLFLKKKKKI-NH₂ | +7 | 0.463 | >128 | >128 |
| 2K2L | IIPLPLKKFLKKL-NH₂ | +5 | 0.613 | 16 | 107.5 |
| 2K4L | IILLLLKKFLKKL-NH₂ | +5 | 0.702 | 8 | 64.3 |
Data synthesized from research on Temporin-1CEc analogues. MIC (Minimum Inhibitory Concentration) indicates antibacterial potency (lower is better). HC₅₀ (50% Hemolytic Concentration) indicates toxicity to red blood cells (higher is better).
As shown in the table, simply increasing cationicity (analogs 2K, 4K) did not improve antibacterial activity. However, when hydrophobicity was increased in concert with cationicity (analogs 2K2L, 2K4L), potent antibacterial activity was achieved, though this was accompanied by an increase in hemolytic activity mdpi.comx-mol.comnih.gov.
Modifications at the N-terminus and C-terminus of peptides can significantly alter their biological properties, including activity and stability nih.gov.
N-Terminal Modifications : Adding positively charged residues, such as lysine, to the N-terminus is a common strategy to enhance activity against Gram-negative bacteria nih.gov. This modification can bolster the initial electrostatic interaction with the lipopolysaccharide (LPS) outer membrane of these bacteria. In a study on the related peptide Temporin-1CEh, the addition of two lysines to the N-terminus was employed as a strategy to improve its antimicrobial activity nih.gov.
Rational Design of this compound Analogues for Enhanced Research Utility
The insights gained from SAR studies are applied to the rational design of this compound analogues with specific, desirable characteristics for use as research tools. This involves creating novel peptide sequences with tailored activity profiles and improved stability.
A primary goal in designing this compound analogues is to broaden their antimicrobial spectrum and increase their potency, particularly against drug-resistant pathogens. The parent peptide has limited activity, but its analogues have been successfully engineered for enhanced performance.
For example, the analogues 2K2L and 2K4L were specifically designed by modifying the charge and hydrophobicity of this compound. These modifications resulted in peptides with broad-spectrum antibacterial activity, showing effectiveness against both standard bacterial strains and multi-drug resistant strains like methicillin-resistant Staphylococcus epidermidis (MRSE) mdpi.comx-mol.comnih.gov. The design of another analogue from the related Temporin-1CEh, T1CEh-KKPWW, successfully expanded its activity spectrum to be more effective against Gram-negative bacteria both in vitro and in vivo while maintaining low hemolytic activity nih.gov. These examples demonstrate the successful development of peptides with fine-tuned activity spectra for specific research applications.
For peptides to be effective research tools, particularly in complex biological media like cell culture, they must resist degradation by proteases. Several strategies are employed to enhance the stability of temporin analogues.
D-Amino Acid Substitution : One effective method is the substitution of naturally occurring L-amino acids with their D-isomers. Proteases are stereospecific and generally cannot cleave peptide bonds involving D-amino acids, significantly increasing the peptide's half-life in biological fluids mdpi.comresearchgate.net. This strategy has been shown to increase stability without substantially altering the antimicrobial activity of some temporin analogues mdpi.com.
Structural Constraint : Introducing structural constraints, such as by cyclization (e.g., forming a lactam bridge), can make the peptide less accessible to proteases and stabilize its active conformation uniroma1.it. This approach has been explored for Temporin L, resulting in derivatives with an increased antimicrobial spectrum and lower cytotoxicity uniroma1.it.
Branched Structures : Creating branched peptides is another strategy to improve stability. In a study on Temporin-1CEh, a branched analogue (T1CEh-KKPWW2) was designed. This structure can provide steric hindrance to inhibit protease hydrolysis and was found to maintain stable antibacterial activity under various physiological conditions, although it also showed increased hemolytic activity nih.gov.
These rational design strategies, grounded in SAR studies, allow for the creation of novel this compound-based peptides with enhanced potency, selectivity, and stability, making them valuable molecules for antimicrobial research.
Lipidation and Other Chemical Modifications for Mechanistic Probes
Chemical modifications, particularly lipidation, have been instrumental in probing the mechanistic underpinnings of temporin family peptides. By systematically altering the peptide's physicochemical properties, researchers can dissect the contributions of factors like hydrophobicity and self-assembly to its interaction with microbial membranes.
N-terminal lipidation of temporin analogues, such as the closely related DK5 (an analogue of temporin-1CEb), with fatty acids of varying carbon chain lengths has been a fruitful strategy. nih.gov This approach directly modulates the peptide's hydrophobicity, influencing its ability to partition into and disrupt the lipid bilayer of target cells. Studies have shown that attaching fatty acids like valeric acid (C5), lauric acid (C12), and palmitic acid (C16) can substantially enhance antimicrobial and antibiofilm capabilities. nih.govnih.govresearchgate.net
| Modification | Attached Moiety | General Effect on Activity |
|---|---|---|
| Acylation | Valeric Acid (C5) | Substantially improved antimicrobial and antibiofilm properties. nih.govresearchgate.net |
| Acylation | Lauric Acid (C12) | Most effective improvement in antimicrobial properties. nih.gov |
| Acylation | Palmitic Acid (C16) | Less distinct improvement compared to C12 modification. nih.gov |
| Acylation | 6-aminohexanoic acid (AHX) | Effectively prevented biofilm formation. nih.gov |
Insights from Chimeric and Hybrid Peptide Constructs
The construction of chimeric and hybrid peptides, where sequences or domains from two or more different peptides are combined, offers a powerful strategy for mechanistic investigation. nih.gov This approach allows for the creation of novel molecules that can help identify the specific regions of a peptide responsible for its activity and can lead to analogues with enhanced or entirely new functions. nih.gov
For example, hybrid peptides have been designed by combining the hydrophilic and hydrophobic faces of the amphipathic helical structures of temporins with portions of other venom-derived peptides. nih.gov Temporin A, a well-characterized member of the family, has been used as a template for such constructs. By hybridizing its structural features with peptides like VmCT1 from scorpion venom, researchers can explore how the arrangement of polar and non-polar residues influences antimicrobial and hemolytic activities. nih.gov
Another example is the creation of a hybrid peptide combining the N-terminal sequence of Cecropin A with a portion of Temporin A (CATA). researchgate.net Such constructs are designed to merge the advantageous properties of both parent molecules. The resulting chimeric peptides are then tested to determine if their biological activities are altered, providing insights into the functional contributions of each segment. nih.govresearchgate.net These studies help to map the essential domains for membrane disruption, target selectivity, and other biological functions.
| Hybrid Peptide | Parent Peptides | Purpose of Hybridization |
|---|---|---|
| VmCT1-Temporin A Hybrids | VmCT1 (Scorpion Venom), Temporin A | To optimize antimicrobial properties while minimizing cytotoxicity by combining structural faces of the two peptides. nih.gov |
| CATA | Cecropin A, Temporin A | To combine the N-terminal portions of two distinct antimicrobial peptides to create a novel molecule with potentially altered bioactivity. researchgate.net |
Investigational Spectrum of Biological Activities in Research Models
Antimicrobial Activity Profile
The temporin family of peptides is well-regarded for its potent antimicrobial properties, which have been the subject of considerable scientific investigation. nih.gov These peptides are known to act primarily by disrupting the integrity of microbial cell membranes. conicet.gov.ar
Temporins as a class exhibit robust activity predominantly against Gram-positive bacteria. nih.govresearchgate.net Research on Temporin-1CEc, a closely related peptide from the Chinese brown frog (Rana chensinensis), indicates that the natural form of the peptide may have low intrinsic antibacterial activity, a finding that has spurred the development of synthetic analogs with significantly enhanced potency. researchgate.netnih.gov These analogs demonstrate that modifications to cationicity and hydrophobicity can dramatically improve antimicrobial efficacy. nih.gov
While direct investigational data on Temporin 1Ec against Methicillin-resistant Staphylococcus aureus (MRSA) is not extensively detailed in current literature, the anti-MRSA potential of the temporin family is well-documented. For instance, Temporin A has been shown to be effective in managing MRSA-infected wounds in murine models. researchgate.net Furthermore, synthetic analogs of other temporins, such as Temporin G and Temporin-1CEc, have demonstrated significant efficacy against multidrug-resistant staphylococci. nih.govmdpi.comnih.gov Analogs of Temporin-1CEc, in particular, were found to be effective at disrupting the cytoplasmic membrane of multidrug-resistant Staphylococcus epidermidis (MRSE), a pathogen related to MRSA. nih.gov This suggests that this compound could serve as a template for designing novel peptides targeting MRSA.
| Temporin Peptide/Analog | Target Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Temporin A | MRSA (in vivo model) | Significantly reduced bacterial load and accelerated wound repair. | researchgate.net |
| DAL-PEG-DK5 (Temporin-1CEb analog) | MRSA (13 clinical isolates) | ≤ 40 μg/mL for 84% of strains. | mdpi.com |
| GHaR7R (Temporin G analog) | MRSA-5 (clinical isolate) | MIC less than vancomycin. | nih.gov |
| [G10a]-SHa (Temporin-SHa analog) | MRSA (NCTC 13277) | 3.58 µM | researchgate.net |
The temporin family displays a broad spectrum of activity against various clinically important Gram-positive bacteria. Peptides from this family have shown efficacy against species such as Streptococcus pyogenes, Enterococcus faecalis, and the acne-associated bacterium Propionibacterium acnes (now Cutibacterium acnes). researchgate.netmdpi.comfmach.it For example, the peptide [T5k]temporin-DRa demonstrated potent growth inhibition of P. acnes. nih.govuit.no Analogs of Temporin-1CEc were highly active against multidrug-resistant Staphylococcus epidermidis (MRSE), inhibiting biofilm formation and degrading mature biofilms at low concentrations. nih.gov
| Temporin Peptide | Target Pathogen | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Temporin B | Streptococcus pyogenes | Activity reported (MIC values vary across studies). | mdpi.com |
| Temporin-1Dra | Propionibacterium acnes | 30 μM | nih.gov |
| Temporin A | Enterococcus faecalis | Activity demonstrated, with synergy shown with conventional antibiotics. | nih.gov |
| 2K2L & 2K4L (Temporin-1CEc analogs) | Multidrug-resistant Staphylococcus epidermidis (MRSE1208) | Effective killing and biofilm inhibition reported. | nih.gov |
| GHaR6R, GHaR7R, GHaR8R, GHaR9W (Temporin G analogs) | Streptococcus mutans | Exhibited great bactericidal effect. | researchgate.net |
In general, most temporins are characterized by their potent activity against Gram-positive bacteria while showing significantly lower efficacy against Gram-negative strains. researchgate.netmdpi.comnih.gov This reduced activity is often attributed to the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer acting as a barrier. nih.gov However, some members of the family, such as Temporin L, are exceptions and exhibit broad-spectrum activity that includes Gram-negative species. plos.orgmdpi.com Additionally, research on Temporin-1CEa, isolated from the same frog species as Temporin-1CEc, has shown it possesses broad-spectrum antimicrobial activity that includes Gram-negative bacteria. nih.gov Analogs of Temporin-1CEc also displayed improved activity against the tested Gram-negative strains compared to the parent peptide. nih.gov
Several members of the temporin family have been investigated for their activity against fungal pathogens, particularly the opportunistic yeast Candida albicans. conicet.gov.ar Peptides such as Temporin A, B, G, and L have all demonstrated anti-Candida activity in various research models. mdpi.commdpi.comresearchgate.netnih.gov For instance, Temporin G was active against a panel of Candida species and was shown to inhibit key virulence factors, including the transition from yeast to hyphal form and the formation of biofilms. mdpi.comnih.gov Analogs of Temporin L have also been specifically evaluated for their antifungal and antibiofilm capabilities against both albicans and non-albicansCandida species, with some showing significant killing capacity. cnr.itnih.gov While specific data for this compound is limited, the consistent antifungal action across the temporin family suggests it may share this property.
| Temporin Peptide | Target Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Temporin G | Candida albicans | MIC50 between 4 µM and 64 µM. Inhibited biofilm formation. | nih.gov |
| Temporin A | Candida albicans | Activity reported. | mdpi.com |
| Temporin B | Candida albicans | Activity reported. | mdpi.com |
| Temporin L | Candida albicans | Active against opportunistic yeast. | researchgate.net |
| Cyclic Temporin L Analogs | Candida species (albicans, glabrata, auris, etc.) | MICs ranged from 25 µM to >50 µM depending on the analog and species. | cnr.itnih.gov |
Efficacy Against Gram-Positive Bacterial Strains
Antiparasitic Activity in In Vitro Models
The potential of antimicrobial peptides to act against parasites is an emerging area of research. Within the temporin family, several members have been identified as having leishmanicidal properties. For example, Temporin A and Temporin B have demonstrated activity against Leishmania donovani promastigotes and Leishmania pifanoi amastigotes, causing severe damage to the parasite's membrane. mdpi.com Similarly, Temporin-SHe, a peptide with some sequence identity to this compound, exhibited broad-spectrum activity against multiple Leishmania species. nih.govresearchgate.net The mechanism of action is believed to involve the permeabilization of the parasite's plasma membrane. mdpi.comupf.edu Although direct studies on the antiparasitic effects of this compound have not been reported, the activity of its structural relatives points to a potential avenue for future investigation.
Studies on Leishmania Species
This compound belongs to the temporin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin of frogs. conicet.gov.arnih.gov Several members of the temporin family have been investigated for their potential activity against various pathogens, including protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis. mdpi.commdpi.comnih.gov
While direct studies specifically detailing the anti-leishmanial activity of this compound are limited in the provided search results, the broader context of the temporin family's action against Leishmania is well-documented. For instance, Temporin A and B have shown activity against Leishmania at micromolar concentrations. csic.esnih.gov Other temporins, such as Temporin-SHe and Temporin-SHd, have demonstrated dose-dependent effects against the promastigote forms of Leishmania infantum, Leishmania braziliensis, and Leishmania major. mdpi.comnih.govresearchgate.net Specifically, Temporin-SHe was found to be highly potent against L. infantum. mdpi.comnih.gov Analogs of other temporins, like Temporin SHa, have also exhibited leishmanicidal activity against several Leishmania species, including L. infantum, L. major, L. amazonensis, and L. braziliensis. mdpi.com The activity of these peptides often varies between the different Leishmania species and between the two major life cycle stages of the parasite: the promastigote and the amastigote. csic.esworktribe.com
Table 1: Investigated Anti-leishmanial Activity of Various Temporins
| Temporin Derivative | Leishmania Species Investigated | Observed Effect |
|---|---|---|
| Temporin A & B | Leishmania donovani, Leishmania pifanoi | Active against promastigotes and amastigotes. mdpi.comcsic.es |
| Temporin-SHe | L. infantum, L. braziliensis, L. major | Dose-dependent inhibition of promastigotes. mdpi.comnih.gov |
| Temporin-SHd | L. infantum, L. major, L. tropica, L. amazonensis, L. braziliensis | Active against promastigotes and amastigotes. mdpi.comnih.gov |
| [K3]SHa (analog) | L. infantum, L. major, L. amazonensis, L. braziliensis | Growth inhibitory effect on promastigotes and amastigotes. mdpi.com |
Mechanistic Insights into Antiparasitic Action
The primary mechanism of antiparasitic action for temporins is believed to be the disruption of the parasite's cell membrane. conicet.gov.armdpi.complos.org These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of microbial membranes. plos.orgsymbiosisonlinepublishing.com
The proposed mechanism involves the peptide accumulating on the parasite's surface and permeabilizing the plasma membrane, leading to severe cellular damage and eventual lysis. mdpi.comnih.govplos.org This membranolytic effect is supported by several observations in studies of various temporins:
Rapid membrane permeabilization and depolarization: Studies on temporins like SHa and its analog [K3]SHa have shown that they cause rapid permeabilization and depolarization of the parasite's membrane. nih.govplos.org
Induction of vital dye influx: The influx of dyes like SYTOX Green, which can only enter cells with compromised membranes, has been observed. nih.gov
Collapse of membrane potential: A swift collapse of the plasma membrane potential is another indicator of membrane disruption. nih.gov
Ultrastructural damage: Electron microscopy has revealed severe damage to the parasite's membrane structure following treatment with temporins. nih.gov
At concentrations above the half-maximal inhibitory concentration (IC50), a direct membranolytic mechanism appears to be the main cause of parasite death. mdpi.com However, at concentrations below the IC50, some temporins have been observed to induce cellular events resembling apoptosis-like cell death, such as mitochondrial membrane depolarization and DNA fragmentation in L. infantum promastigotes. mdpi.comnih.govplos.org This suggests that in addition to direct membrane lysis, temporins may also trigger internal cellular pathways leading to parasite death.
Selectivity Studies in Research Models
Evaluation of Hemolytic Effects in Model Systems
A common method to assess the toxicity of antimicrobial peptides towards mammalian cells is to measure their hemolytic activity, which is their ability to lyse red blood cells (erythrocytes). stemcell.compan-biotech.dethermofisher.com
Studies on various temporins have shown a wide range of hemolytic activities. researchgate.net For instance, Temporin A and B have been reported to exhibit low or no cytolytic activity against human erythrocytes at their effective anti-leishmanial concentrations. csic.esnih.gov However, other temporins, such as Temporin L, display significant hemolytic activity. nih.gov The hemolytic potential of a temporin is often linked to its structural properties, such as its hydrophobicity and helical conformation. researchgate.net
While specific data on the hemolytic activity of this compound is not detailed in the provided search results, a closely related peptide, Temporin-1Ee, which differs by a single amino acid, was found to have weak hemolytic activity. researchgate.net Another peptide with some sequence identity to this compound, Temporin-SHe, was found to be much more hemolytic than its paralog, Temporin-SHd. researchgate.net This highlights that even minor changes in the amino acid sequence can significantly impact the hemolytic properties of these peptides. researchgate.net
Table 2: Hemolytic Activity of Selected Temporin Peptides
| Temporin Peptide | Hemolytic Activity | Reference |
|---|---|---|
| Temporin A | Low/No cytolytic activity against human erythrocytes | csic.esnih.gov |
| Temporin B | Low/No cytolytic activity against human erythrocytes | csic.es |
| Temporin L | High activity against human erythrocytes | nih.govresearchgate.net |
| Temporin-1Ee | Weak hemolytic activity | researchgate.net |
| Temporin-SHe | More hemolytic than Temporin-SHd | researchgate.net |
Advanced Research Methodologies for Temporin 1ec Characterization
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental in determining the conformational properties of Temporin 1Ec, particularly its secondary and tertiary structures, which are crucial for its biological activity.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides like this compound in various environments. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.
In aqueous solutions, temporins, including analogs of this compound, typically exhibit a disordered or random coil structure. mdpi.comnih.gov However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, they undergo a significant conformational change. mdpi.comnih.govnih.gov Studies on various temporins have consistently shown a transition from a disordered state to a predominantly α-helical structure in these environments. mdpi.comnih.govird.fr For instance, Temporin-SHe adopts an α-helical conformation in the presence of DMPC/DMPG vesicles and SDS micelles. researchgate.net Similarly, Temporin 1CEb becomes helical in 50% TFE or 30 mM SDS. mdpi.com This induced helicity is a hallmark of many membrane-active peptides and is considered essential for their function. ird.fr
| Environment | Predominant Secondary Structure of Temporin Analogs | Reference |
| Aqueous Solution | Disordered/Random Coil | mdpi.comnih.gov |
| Trifluoroethanol (TFE) | α-Helical | mdpi.com |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helical | mdpi.comresearchgate.net |
| DMPC/DMPG Vesicles | α-Helical | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structures in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of molecules in solution. ucm.esbruker.com This non-destructive technique is based on the magnetic properties of atomic nuclei and is invaluable for determining the detailed atomic arrangement of peptides like this compound. ucm.es
For temporins, NMR studies, often utilizing transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) in the presence of lipid micelles, have been instrumental in defining their bound conformations. nih.gov These experiments allow for the determination of inter-proton distances within the peptide when it is transiently bound to a larger structure like a micelle, providing the necessary constraints to calculate a three-dimensional model. nih.gov Such studies have revealed that temporins can form amphipathic α-helical structures when interacting with membrane mimetics, which is a key feature for their membrane-disrupting activity. ird.fr The resulting structures provide insights into the orientation and insertion of the peptide into the lipid bilayer.
Biophysical Approaches for Membrane Interaction Studies
Understanding the interaction of this compound with bacterial membranes is crucial to deciphering its antimicrobial mechanism. Biophysical techniques offer quantitative data on the thermodynamics and physical consequences of these interactions.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of intermolecular interactions. upm.esmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment. malvernpanalytical.comharvard.edunih.gov
ITC has been employed to study the interaction of temporin analogs with components of bacterial membranes, such as lipopolysaccharide (LPS). For example, experiments with Temporin 1CEa have shown that it binds to LPS, primarily through electrostatic interactions, with a dissociation constant in the micromolar range. mdpi.com This technique provides a complete thermodynamic profile of the binding event, offering deep insights into the driving forces behind the peptide-membrane association. malvernpanalytical.comnuvisan.com
| Parameter | Description | Significance |
| Binding Affinity (KD) | The dissociation constant, indicating the strength of the binding. | A lower KD signifies a stronger interaction. |
| Enthalpy (ΔH) | The heat change associated with the binding event. | Indicates the contribution of hydrogen bonding and van der Waals forces. |
| Entropy (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent organization. |
| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. | Defines the number of peptide molecules binding to a lipid/LPS unit. |
Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions
Differential Scanning Calorimetry (DSC) is a sensitive technique used to study the thermal properties of materials, including the phase transitions of lipid bilayers. ucm.esspringernature.com By measuring the heat required to change the temperature of a sample, DSC can detect shifts in the lipid phase transition temperature (Tm) and changes in the enthalpy (ΔH) of the transition upon the addition of a peptide. ucm.esnih.gov
The interaction of antimicrobial peptides like temporins with model membranes can perturb the lipid packing. DSC studies on temporin-SHe demonstrated its ability to strongly destabilize the lipid chain packing of anionic vesicles that mimic bacterial membranes. ird.fr This perturbation is observed as a broadening of the phase transition peak and a decrease in the transition enthalpy, indicating that the peptide disrupts the ordered gel phase of the lipids, which is consistent with a membranolytic mechanism of action. ird.frucm.es
Fluorescence Spectroscopy for Membrane Permeabilization Assays
Fluorescence spectroscopy offers a versatile and sensitive method to assess the ability of peptides like this compound to permeabilize cell membranes. These assays often use fluorescent dyes that report on membrane integrity.
One common approach involves the use of dye pairs like calcein-AM and ethidium (B1194527) homodimer-1 (EthD-1). nih.gov Calcein-AM is a cell-permeant dye that becomes fluorescent (green) inside live cells with intact membranes. EthD-1 can only enter cells with compromised membranes, where it binds to nucleic acids and fluoresces (red). An increase in EthD-1 fluorescence and a potential decrease in calcein (B42510) fluorescence indicate membrane permeabilization. nih.gov Studies on Temporin-1CEa have utilized such assays to confirm its ability to disrupt the cell membranes of cancer cells, leading to increased permeability. nih.gov Another approach uses the release of entrapped fluorescent markers, such as carboxyfluorescein, from lipid vesicles. The interaction of the peptide with the vesicles causes leakage of the dye, resulting in an increase in fluorescence that can be monitored over time.
Microscopic Techniques for Cellular Effects
Visualizing the direct impact of this compound on microbial cells is crucial for understanding its antimicrobial properties. High-resolution microscopy techniques offer invaluable insights into the morphological and structural alterations induced by the peptide.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of cells with high resolution, making it ideal for observing the morphological changes induced by antimicrobial peptides. matec-conferences.orgmdpi.com When bacterial cells are treated with this compound, SEM analysis can reveal significant alterations to the cell envelope.
Researchers utilizing SEM can systematically document the progression of cellular damage. researchgate.net Initial observations may show the peptide adhering to the bacterial surface, followed by visible disruptions such as the formation of pores, blebs, and eventually complete cell lysis. nih.gov These structural changes are direct evidence of the peptide's membrane-disrupting mechanism. By capturing images at different time points and peptide concentrations, a detailed timeline of the morphological damage can be constructed.
Table 1: Representative Morphological Changes Observed with SEM
| Observation Time | Description of Morphological Change |
|---|---|
| T0 (Control) | Intact, smooth bacterial cell surface with normal morphology. |
| T1 (Short Exposure) | Peptide adherence to the cell membrane, initial signs of surface wrinkling. |
| T2 (Intermediate Exposure) | Formation of visible pores, blebs, and significant membrane disruption. |
Confocal laser scanning microscopy (CLSM) provides high-resolution optical imaging, enabling the three-dimensional reconstruction of fluorescently labeled samples. nih.govnih.gov This technique is instrumental in determining the subcellular localization and internalization of this compound. nih.gov By tagging the peptide with a fluorescent dye, its journey from the extracellular environment to its target destination within the cell can be tracked in real-time.
Confocal microscopy studies can differentiate between peptides that act solely on the cell membrane and those that are internalized to interact with intracellular components. researchgate.net Time-lapse imaging can reveal the kinetics of peptide uptake, showing whether it accumulates at the membrane or penetrates the cytoplasm. researchgate.net Co-localization studies, using fluorescent markers for specific organelles, can further pinpoint the intracellular targets of this compound.
Molecular Biology and Genetic Engineering Techniques
To complement the microscopic visualization of cellular effects, molecular biology and genetic engineering techniques provide a deeper understanding of the cellular responses and the structure-activity relationship of this compound.
Gene expression profiling using methods like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) allows for the quantification of mRNA levels of specific genes in response to this compound treatment. nih.govnih.gov This analysis can reveal which cellular pathways are affected by the peptide's activity. For instance, an upregulation of genes involved in stress response, DNA repair, or cell wall synthesis could indicate the cell's attempt to counteract the peptide-induced damage.
Real-time quantitative RT-PCR (qRT-PCR) is a particularly powerful variation of this technique, offering precise quantification of gene expression changes. nih.gov By designing primers for a panel of relevant genes, researchers can create a comprehensive profile of the cellular response to this compound.
Table 2: Hypothetical Gene Expression Changes in Bacteria Treated with this compound
| Gene Category | Example Gene | Observed Change in Expression | Implication |
|---|---|---|---|
| Stress Response | recA | Upregulated | DNA damage response activated. |
| Cell Wall Synthesis | murF | Upregulated | Attempt to repair cell wall damage. |
| Membrane Transport | abcT | Downregulated | Disruption of normal transport functions. |
For example, substituting a cationic residue with a neutral or anionic one can reveal the importance of electrostatic interactions in the peptide's initial attraction to the negatively charged bacterial membrane. Similarly, altering hydrophobic residues can provide insights into the peptide's ability to insert into and disrupt the lipid bilayer. The data generated from these studies are crucial for the rational design of more potent and selective antimicrobial agents.
Conclusion and Future Directions in Temporin 1ec Research
Synthesis of Current Knowledge on Temporin 1Ec Biological Roles
This compound is a 13-amino acid peptide with the sequence FLPVIAGLLSKLF-NH2. nih.govconicet.gov.ar It was first purified and characterized from the skin of frogs belonging to the Rana esculenta complex. researchgate.netnih.gov Like other temporins, it is C-terminally amidated, a common post-translational modification in AMPs. mdpi.comnih.gov
The primary and most well-documented biological role of this compound is its antimicrobial activity, which is predominantly directed against Gram-positive bacteria. researchgate.netresearchgate.net For instance, it has demonstrated activity against Staphylococcus aureus. researchgate.netmdpi.com However, its efficacy against Gram-negative bacteria such as Escherichia coli is reported to be low or non-existent. researchgate.netmdpi.com This specificity is a hallmark of many temporins and is attributed to their mechanism of action, which involves the perturbation and permeabilization of the bacterial cell membrane. biosyn.commdpi.com The mode of action for temporins, in general, is believed to involve the formation of an α-helical structure in the hydrophobic environment of the cell membrane, leading to membrane disruption. biosyn.comconicet.gov.ar
While the direct antimicrobial properties of this compound are established, its broader biological roles are less clear and represent an area of active investigation. Research on other temporins has revealed a wider range of activities, including antifungal, antiviral, and anticancer effects, suggesting that this compound may also possess such capabilities, although these have not been extensively studied for this specific peptide. nih.govresearchgate.net
Table 1: Key Biological Activities of this compound
| Biological Activity | Target Organism/Cell Type | Observed Effect |
| Antibacterial | Staphylococcus aureus | Inhibition of growth. researchgate.netmdpi.com |
| Antibacterial | Escherichia coli | Low to no activity. researchgate.netmdpi.com |
Unexplored Research Avenues and Potential Applications as Research Tools
The focused spectrum of activity of this compound presents several unexplored research avenues. A key area for future investigation is the detailed characterization of its interactions with bacterial membranes. While the general mechanism of temporins is understood, the specific structural determinants of this compound's selectivity for Gram-positive bacteria remain to be fully elucidated. High-resolution structural studies, such as NMR spectroscopy in the presence of model membranes, could provide valuable insights. plos.org
Furthermore, the potential for synergistic activity with other antimicrobial agents is a promising area of research. Combining this compound with conventional antibiotics or other AMPs could potentially broaden its spectrum of activity or overcome resistance mechanisms.
As a research tool, this compound and its analogues can be invaluable for studying bacterial membrane biology. Its defined structure and selective activity make it a useful probe for investigating the differences in membrane composition and organization between Gram-positive and Gram-negative bacteria. Synthetic analogues of this compound, created through amino acid substitutions, can help to dissect the roles of specific residues in membrane interaction and disruption. nih.gov This approach can aid in the design of novel peptides with enhanced activity and selectivity.
The potential non-antimicrobial activities of this compound are largely unexplored. Investigating its effects on eukaryotic cells, including cancer cells and immune cells, could reveal novel therapeutic applications. For example, some temporins have been shown to possess anticancer properties by selectively targeting the membranes of tumor cells. mdpi.com
Challenges and Opportunities in Mechanistic Elucidation
A significant challenge in elucidating the precise mechanism of action of this compound lies in the dynamic and complex nature of its interaction with the bacterial membrane. The transient nature of peptide-membrane complexes makes them difficult to study using traditional structural biology techniques. Overcoming this challenge will likely require a multi-pronged approach, combining biophysical methods, molecular dynamics simulations, and advanced microscopy techniques. plos.orgmdpi.com
Another challenge is understanding how this compound navigates the outer layers of bacteria to reach the cytoplasmic membrane. In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, presents a formidable barrier that many temporins fail to cross effectively. plos.org Investigating the interaction of this compound with LPS is crucial to understanding its limited activity against these bacteria.
Despite these challenges, there are significant opportunities for advancing our understanding of this compound. The development of more sophisticated model membrane systems that better mimic the complexity of bacterial cell envelopes will be crucial. Furthermore, the use of advanced imaging techniques, such as atomic force microscopy and scanning electron microscopy, can provide real-time visualization of membrane disruption by the peptide. researchgate.netird.fr
The opportunity also exists to leverage the knowledge gained from other temporins to guide research on this compound. For instance, studies on temporin A and L have provided detailed insights into structure-function relationships that can inform the design of experiments for this compound. biosyn.com By systematically modifying the sequence of this compound and observing the effects on its activity, researchers can build a comprehensive model of its mechanism of action. This knowledge will be instrumental in the rational design of new antimicrobial agents based on the this compound scaffold.
Q & A
Q. How can researchers validate computational models predicting this compound's interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
